An In-Depth Technical Guide to 2,3-Dihydro-1H-inden-5-ylacetic Acid (CAS 5453-98-5): A Privileged Scaffold for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS 5453-98-5), a member of the indane class of compounds. The indane framework is a well-established "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive overview of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS 5453-98-5), a member of the indane class of compounds. The indane framework is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of several successful therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the chemical properties, synthesis, and potential biological activities of this compound. While specific biological data for 2,3-dihydro-1H-inden-5-ylacetic acid is limited in publicly available literature, this document extrapolates its potential based on the known anti-inflammatory and neuroprotective properties of structurally related indane derivatives. Furthermore, detailed experimental protocols are provided to enable the scientific community to explore the therapeutic promise of this molecule.
Part 1: Chemical and Physical Properties
The foundational characteristics of 2,3-dihydro-1H-inden-5-ylacetic acid are summarized below.
Property
Value
CAS Number
5453-98-5
Molecular Formula
C₁₁H₁₂O₂
Molecular Weight
176.21 g/mol
IUPAC Name
2-(2,3-dihydro-1H-inden-5-yl)acetic acid
Appearance
Solid (predicted)
The indane moiety, a fusion of a benzene ring and a cyclopentane ring, provides a rigid, bicyclic framework. This structural rigidity is highly advantageous in drug design as it can lead to higher binding affinity and selectivity for biological targets. The versatility of the indane scaffold allows for extensive structure-activity relationship (SAR) studies through modification of substituents on the ring system.[1] This has led to the development of a diverse range of pharmaceuticals, including the HIV protease inhibitor Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease therapeutic Donepezil.[1]
Part 2: Synthesis and Characterization
While a specific, detailed synthesis for 2,3-dihydro-1H-inden-5-ylacetic acid is not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of indane derivatives. A common approach involves the intramolecular cyclization of a suitably substituted benzene derivative.
Structural Elucidation and Spectroscopic Characterization of 2,3-Dihydro-1H-inden-5-ylacetic Acid
Executive Summary & Compound Profile 2,3-Dihydro-1H-inden-5-ylacetic acid (also known as Indan-5-acetic acid) is a critical bicyclic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2,3-Dihydro-1H-inden-5-ylacetic acid (also known as Indan-5-acetic acid) is a critical bicyclic intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Sulindac and its metabolites. It functions as a scaffold providing a lipophilic anchor (the indane ring) coupled with a polar carboxylate tail.
This guide provides a comprehensive spectroscopic breakdown to assist analytical chemists and synthetic researchers in the identification, purity assessment, and structural validation of this compound.
Chemical Identity
Parameter
Value
IUPAC Name
2-(2,3-dihydro-1H-inden-5-yl)acetic acid
CAS Registry
1914-65-4
Molecular Formula
Molecular Weight
176.21 g/mol
Physical State
White to off-white crystalline solid
Melting Point
129–131 °C (Recrystallized from Ethanol/Water)
Solubility
Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
Sample Preparation & Experimental Protocols
To ensure reproducible spectroscopic data, the following sample preparation protocols are recommended. These methods minimize solvent effects and aggregation artifacts common in carboxylic acids.
Protocol A: NMR Sample Preparation
Solvent: Deuterated Chloroform (
) is preferred for resolution. Deuterated DMSO () should be used if the carboxylic proton signal is required, as it prevents rapid exchange.
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Additives: Trace TMS (Tetramethylsilane) as internal reference (
ppm).
Note: If using
, the acidic proton (-COOH) may appear broad or be invisible due to exchange with trace water in the solvent.
Protocol B: HPLC Purity Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% Phosphoric Acid in Water].
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).
Retention: Expect elution between 4.5–6.0 min depending on dead volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]
The NMR spectrum of indan-5-acetic acid is characterized by the distinct aliphatic "hump" of the cyclopentyl ring and the 1,2,4-trisubstituted benzene pattern.
H NMR Data (400 MHz,
)
The indane ring protons (positions 1, 2, and 3) form a classic spin system. H2 is a quintet due to coupling with both H1 and H3.
Chemical Shift ( ppm)
Multiplicity
Integral
Assignment
Structural Context
10.5 - 11.5
Broad Singlet
1H
-COOH
Carboxylic acid proton (exchangeable)
7.18
Doublet ( Hz)
1H
Ar-H7
Ortho to bridgehead, meta to acetic acid
7.10
Singlet (broad)
1H
Ar-H4
Isolated aromatic proton (between substituents)
7.02
Doublet ( Hz)
1H
Ar-H6
Ortho to acetic acid, meta to bridgehead
3.60
Singlet
2H
-CH-COOH
Benzylic methylene (acetic acid tail)
2.89
Triplet ( Hz)
4H
Indane H1, H3
Benzylic protons of the cyclopentyl ring
2.08
Quintet ( Hz)
2H
Indane H2
Homobenzylic methylene (bridge)
C NMR Data (100 MHz,
)
Shift ( ppm)
Carbon Type
Assignment
Notes
178.2
C=O
Carboxyl
Diagnostic carbonyl peak
144.6
Cq
Ar-C3a/7a
Bridgehead quaternary carbon
142.8
Cq
Ar-C3a/7a
Bridgehead quaternary carbon
131.5
Cq
Ar-C5
Ipso to acetic acid group
126.8
CH
Ar-C6
Aromatic methine
124.9
CH
Ar-C4
Aromatic methine
124.2
CH
Ar-C7
Aromatic methine
41.0
CH
-C H-COOH
Alpha-carbon to acid
32.8
CH
Indane C1/C3
Benzylic ring carbon
32.4
CH
Indane C1/C3
Benzylic ring carbon
25.5
CH
Indane C2
Central ring carbon
Structural Assignment Logic (Visualization)
The following diagram illustrates the flow of logic used to assign the NMR signals, moving from the aliphatic ring to the aromatic core.
Caption: Logical flow for assigning
H NMR signals based on chemical environment and coupling patterns.
Mass Spectrometry (MS)[1][6]
Method: Electron Impact (EI, 70 eV)
Interpretation: The molecule exhibits a distinct fragmentation pattern characteristic of carboxylic acids and alkyl-substituted aromatics.
Fragmentation Pathway
Molecular Ion (
): m/z 176 (Moderate intensity).
Tropylium Formation (
): Loss of the carboxylic acid radical (COOH) or loss of water followed by CO. The peak at m/z 131 is often the base peak or very strong, corresponding to the methyl-substituted indanyl cation or a rearranged tropylium species.
Benzylic Cleavage (
): Loss of the entire carboxymethyl group () yields the indanyl cation at m/z 117 .
Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
Infrared (IR) Spectroscopy[3][7]
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
Wavenumber ()
Intensity
Functional Group
Assignment
2500–3300
Broad, Strong
O-H Stretch
Carboxylic Acid dimer
2850–2950
Medium
C-H Stretch
Aliphatic (Indane ring)
1690–1715
Strong, Sharp
C=O Stretch
Carbonyl (Carboxylic Acid)
1610, 1580
Medium
C=C Stretch
Aromatic Ring breathing
1200–1300
Strong
C-O Stretch
Acid C-O coupling
750–850
Medium
C-H Bend
Out-of-plane aromatic bending
Synthesis & Impurity Profile
Understanding the synthesis provides context for interpreting "ghost peaks" in the spectra.
Common Route: Hydrolysis of Ethyl 2-(2,3-dihydro-1H-inden-5-yl)acetate.
Reagents: NaOH, Ethanol/Water, followed by HCl acidification.
Potential Impurities:
Ethyl Ester Precursor: Look for a triplet at
1.2 ppm and quartet at 4.1 ppm in H NMR.
Ethanol: Trapped solvent (Triplet at 1.2, Quartet at 3.7 ppm).
Regioisomers: The 4-isomer is a common byproduct if the starting material (indane acylation) was not selective. Look for splitting of the singlet at 3.60 ppm.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15566, Indan-5-acetic acid. Retrieved from [Link]
Teulon, J. M., et al. (1978). Antiinflammatory and analgesic diastereoisomeric derivatives of Indan-5-acetic acid.[1] Journal of Medicinal Chemistry, 21(9), 901–904. (Provides melting point and synthesis verification).
World Intellectual Property Organization (2018). WO201826371 - Synthesis of Indane Derivatives.[2] (Detailed experimental protocols for hydrolysis and isolation).
Application Note: Structural Characterization of 2,3-Dihydro-1H-inden-5-ylacetic Acid via High-Resolution NMR
Here is a comprehensive Application Note and Protocol for the characterization of 2,3-dihydro-1H-inden-5-ylacetic acid. Abstract This application note details the protocol for the structural verification of 2,3-dihydro-1...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol for the characterization of 2,3-dihydro-1H-inden-5-ylacetic acid.
Abstract
This application note details the protocol for the structural verification of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS: 5453-98-5), a key intermediate in the synthesis of PPAR agonists and anti-inflammatory agents.[1][2] The primary analytical challenge lies in distinguishing the 5-substituted isomer from its 2-substituted regioisomer and other potential impurities.[1][2] This guide provides a robust methodology using 1H and 13C NMR spectroscopy, emphasizing the diagnostic coupling patterns of the indane core and the chemical shift environment of the acetic acid side chain.[1][2][3]
Introduction & Mechanistic Context
The indane scaffold (2,3-dihydro-1H-indene) is a privileged structure in medicinal chemistry.[1][2] When functionalizing this ring, regioselectivity is critical.[1][2][3] The 5-ylacetic acid derivative features a carboxylic acid side chain attached to the aromatic ring, whereas the 2-ylacetic acid isomer attaches at the aliphatic bridge.[1][2][3]
Distinguishing these isomers relies on the magnetic environment of the protons:
5-Isomer (Target): Breaks aromatic symmetry; side chain protons (
-CH) appear in the benzylic region (~3.5 ppm); aromatic protons show an ABC or ABX pattern.[1][2]
2-Isomer (Impurity): Retains aromatic symmetry (AA'BB'); side chain protons are aliphatic (~2.4 ppm); aromatic protons appear as a symmetric multiplet.[1][2]
This protocol ensures definitive identification through specific pulse sequences and solvent selection logic.[2][3]
: Methylene group of the acetic acid side chain.[2][3]
Position COOH: Carboxylic acid proton/carbon.[2][3][4]
1H NMR Assignment (in CDCl
)
The 1H NMR spectrum is characterized by three distinct regions: the aromatic zone, the functionalized side chain, and the aliphatic indane backbone.[1][2][3]
Dilute the sample (1 mg/0.6 mL) or add a drop of CDOD to break H-bonds.[1][2][3]
Extra Peaks in Aliphatic
Presence of 2-isomer or starting material (Indane).[1][2][3]
2-isomer has a doublet ~2.4 ppm.[1][2][3] Unsubstituted Indane lacks the 3.6 ppm singlet.[2][3]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3][5] (Standard text for Indane and Phenylacetic acid shift increments).
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2][3] Spectral Database for Organic Compounds (SDBS).[1][2][3] SDBS No. 2786 (Indane) & No. 2790 (Phenylacetic acid).[2][3] [Link][1][2][3]
Reich, H. J. (2024).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Source for chemical shift correlations in aromatic systems). [Link][1][2][3]
PubChem Database. (2025).[2][3][5] 2-(2,3-dihydro-1H-inden-5-yl)acetic acid (Compound Summary). National Library of Medicine.[2][3] [Link]
Application Note: FTIR Characterization of 2,3-dihydro-1H-inden-5-ylacetic Acid
Introduction & Scope This application note details the Fourier Transform Infrared (FTIR) characterization of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS: 1914-65-4), a critical intermediate in the synthesis of non-steroida...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details the Fourier Transform Infrared (FTIR) characterization of 2,3-dihydro-1H-inden-5-ylacetic acid (CAS: 1914-65-4), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and PPAR agonists.
Precise spectroscopic validation of this compound is essential for pharmaceutical quality control (QC). As a building block containing both a rigid bicyclic indane core and a flexible carboxylic acid side chain , its IR spectrum presents a unique "fingerprint" that allows researchers to verify structural integrity, assess purity, and detect hydration states.
This guide moves beyond basic spectral matching, using Group Frequency Theory to deconstruct the spectrum into its constituent vibrational modes, ensuring researchers can validate the molecule even in the absence of a certified reference standard.
Theoretical Framework: Vibrational Logic
To interpret the spectrum accurately, we must map the molecular structure to specific vibrational energy changes.
Structural Deconvolution
The molecule consists of two distinct vibrational domains:
The Indane Core (Rigid): A benzene ring fused to a cyclopentane ring. This restricts the "breathing" modes of the aromatic system, creating sharp, characteristic bands distinct from open-chain alkylbenzenes.
The Acetic Acid Tail (Flexible): A -CH2-COOH group attached at position 5. This moiety is dominated by hydrogen bonding effects (dimerization) and the strong carbonyl dipole.
Visualization of Vibrational Modes
The following diagram maps the chemical structure to the expected spectral regions.
Figure 1: Mapping functional groups to specific infrared spectral regions.
Experimental Protocol
Two methods are validated for this compound: Attenuated Total Reflectance (ATR) (Recommended for QC) and KBr Pellet (Recommended for structural elucidation).
Method A: Diamond ATR (High Throughput)
Best for: Routine identification, purity checks, and polymorph screening.
Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure background energy profile shows no residual peaks (especially at 2900 cm⁻¹ or 1700 cm⁻¹).
Sample Loading: Place approximately 5–10 mg of the white solid powder onto the center of the crystal.
Contact Pressure: Lower the anvil. Apply high pressure (typically 80–100 lbs or "click" on torque-limited presses).
Why? Solid acids often have high refractive indices. Poor contact results in weak spectra with derivative-shaped peaks (Christiansen effect).
For 2,3-dihydro-1H-inden-5-ylacetic acid, the carbonyl peak is the primary quantifier.[2]
Monomer vs. Dimer: In the solid state, carboxylic acids exist almost exclusively as dimers (cyclic hydrogen-bonded pairs). Expect the peak at 1705–1715 cm⁻¹ .
Note: If the peak shifts to ~1740 cm⁻¹, the sample may be wet (breaking dimers) or esterified.
The Indane Fingerprint (1600–600 cm⁻¹)
The fusion of the cyclopentane ring to the benzene ring creates a specific stress on the aromatic system.
The "Indane Breathing": Unlike open chains, indanes show a sharp, characteristic band near 1480–1500 cm⁻¹ .
Substitution Pattern: The "5-yl" substitution implies the benzene ring has protons at positions 4, 6, and 7.
Protons 6 and 7 are adjacent (ortho-coupling).
Proton 4 is isolated.
Look for two distinct bands in the 800–900 cm⁻¹ region (Out-of-Plane bending), corresponding to "2 adjacent hydrogens" and "1 isolated hydrogen."
Workflow & Data Logic
The following flowchart outlines the decision-making process for validating the compound.
Figure 2: Logical workflow for spectral validation of indanylacetic acid derivatives.
Troubleshooting & Common Artifacts
Observation
Root Cause
Corrective Action
C=O peak split (doublet)
Fermi Resonance or Polymorphism
Common in crystalline acids. If resolution is high, a shoulder at 1700/1720 is normal.
Broad hump >3400 cm⁻¹
Free Water (Moisture)
The sample is hygroscopic. Dry in a vacuum oven at 40°C for 2 hours.
C=O shifted to 1550-1600
Salt Formation
The sample has reacted with a base (e.g., Sodium Indanylacetate). Acidify to recover the free acid.
Weak/Noisy Spectrum
Poor Crystal Contact (ATR)
Increase anvil pressure. If sample is too hard, grind it slightly before placing on ATR.
References
NIST Chemistry WebBook. Indane (CAS 496-11-7) Infrared Spectrum. National Institute of Standards and Technology.[1][3][4] Link
NIST Chemistry WebBook. Acetic Acid (CAS 64-19-7) Infrared Spectrum.[3] National Institute of Standards and Technology.[1][3][4] Link
Royal Society of Chemistry. Spectroscopic characterisation of centropolyindanes (Indane ring vibration analysis). Phys.[5][6] Chem. Chem. Phys., 2019.[7] Link
SpectraBase. General Carboxylic Acid IR Correlations. Wiley Science Solutions. Link
"challenges in scaling up 2,3-dihydro-1h-inden-5-ylacetic acid synthesis"
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Process Engineering, Impurity Profiling, Safety Protocols Introduction: The Indane Challenge Welcome to the technical support hub...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Process Chemist
Scope: Process Engineering, Impurity Profiling, Safety Protocols
Introduction: The Indane Challenge
Welcome to the technical support hub for 2,3-dihydro-1H-inden-5-ylacetic acid (also known as Indane-5-acetic acid). This molecule is a critical intermediate for various pharmaceutical targets, including CRTH2 antagonists and PPAR agonists.
Scaling this synthesis presents a classic organic process dilemma: Regiocontrol vs. Cost. While the raw material (Indane) is inexpensive, its reactivity leads to isomeric mixtures (4- vs. 5-substitution) that are notoriously difficult to separate on a kilogram scale. Furthermore, the classic Willgerodt-Kindler sequence, often used to install the acetic acid tail, introduces significant safety hazards regarding H₂S evolution and thermal runaways.
This guide moves beyond basic literature procedures to address the engineering reality of making this molecule at scale.
Module 1: The Regioselectivity Crisis (Friedel-Crafts Acylation)
The Problem:
You are acylating indane to get 5-acetylindane , but you are consistently seeing 5–15% of the unwanted 4-acetylindane isomer.
Root Cause Analysis:
Indane is an "activated" benzene ring with an aliphatic bridge. The bridgehead carbons exert steric hindrance, discouraging substitution at the ortho positions (positions 4 and 7). However, the electronic activation is strong enough that if the reaction runs too hot or the catalyst is too aggressive, the activation energy barrier for the 4-position is overcome, degrading your regioselectivity.
Troubleshooting Protocol: Optimizing the 5:4 Ratio
Parameter
Recommendation
The "Why" (Causality)
Temperature
-10°C to 0°C (Strict Control)
Higher temperatures increase the kinetic energy of the system, allowing the electrophile to overcome the steric barrier of the 4-position. Keeping it cold favors the thermodynamically and sterically preferred 5-position.
Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Halogenated solvents often improve para-selectivity (5-position) in Friedel-Crafts reactions compared to Nitrobenzene or neat conditions, likely due to specific solvation of the acylium complex.
Addition Order
Reverse Addition (Add Indane to AcCl/AlCl₃ complex)
Adding the substrate to the pre-formed acylium ion ensures a low instantaneous concentration of indane, preventing side reactions like polymerization or bis-acylation.
Catalyst
AlCl₃ (Stoichiometric)
Weaker Lewis acids (ZnCl₂, FeCl₃) may not drive the reaction to completion at low temperatures, forcing you to heat (and lose selectivity).
Diagnostic Check:
If 4-isomer > 10%: Check your cooling capacity during addition. The exotherm likely created localized "hot spots" exceeding 20°C.
Module 2: The Willgerodt-Kindler Sequence (Safety & Scale)
The Problem:
Converting 5-acetylindane to the thioamide (and subsequently the acid) releases massive amounts of H₂S gas and often results in a "tarry" black mixture that stalls the stirrer.
The Workflow:
Ketone + Sulfur + Morpholine
Thioamide
Thioamide + NaOH/H₂O
Acid
Process Safety & Engineering Guide
Q: The reaction mixture solidified (seized) in the reactor. How do I recover?
Cause: The Willgerodt-Kindler reaction produces thioamides which have high melting points and low solubility in the morpholine/sulfur matrix as the reaction progresses.
Fix: Use a co-solvent.[1] Adding a high-boiling, non-reactive solvent like DMF (Dimethylformamide) or Toluene (if pressurized) maintains fluidity. Note: DMF requires rigorous water washing downstream to remove.
Q: H₂S scrubbing is overwhelming our caustic scrubber. What is the alternative?
Alternative: Consider the 1,2-Aryl Shift (Oxidative Rearrangement) using Trimethyl orthoformate and Iodine (or similar hypervalent iodine reagents) if the cost allows.
Mitigation (Standard Route): You must quantify the H₂S evolution profile. The peak evolution occurs not at the start, but typically 30–60 minutes after reaching reflux (
). Ensure your scrubber pump capacity is rated for this peak flow, not the average flow.
Q: Can I skip the isolation of the Thioamide?
Yes (Telescoping): On scale, isolating the thioamide is messy (bad smell, filtration issues).
Protocol: After the Willgerodt reaction is complete, distill off excess morpholine under vacuum. Add 50% NaOH directly to the crude residue and reflux to hydrolyze. This "one-pot" modification saves a unit operation but requires a robust phase cut later to remove the sulfur sludge.
Module 3: Purification & Isolation (The "Oily Crude" Issue)
The Problem:
Upon acidification, the crude 2,3-dihydro-1H-inden-5-ylacetic acid oils out instead of crystallizing, trapping impurities.
The "Salt-Break" Strategy
Instead of trying to crystallize the free acid directly from a dirty mixture, convert it to a salt that purges the impurities.
Extract: Crude Acid into Ethyl Acetate.
Salt Formation: Add Cyclohexylamine (0.95 equivalents).
Precipitate: The Cyclohexylamine salt of the 5-isomer is typically highly crystalline and less soluble than the 4-isomer salt.
Filter & Wash: Wash the cake with cold EtOAc.
Release: Resuspend salt in water, acidify with HCl, and filter the now-pure free acid.
Visualizing the Workflow
The following diagram illustrates the critical decision points and impurity rejection nodes in the synthesis.
Figure 1: Process Flow Diagram highlighting the "Salt-Break" purification strategy to manage regiochemical impurities.
Frequently Asked Questions (FAQ)
Q1: Why is my yield dropping significantly during the hydrolysis step?
Answer: Incomplete hydrolysis is common. The thioamide bond is robust. Ensure you are using at least 10-15% NaOH and refluxing for a minimum of 4-6 hours . If you see a solid that doesn't dissolve in base, it's likely unreacted thioamide.
Q2: Can I use the chloromethylation route (Blanc Reaction) instead?
Answer:Strictly No. Chloromethylation of indane requires formaldehyde and HCl, which generates Bis(chloromethyl) ether , a potent human carcinogen. Modern safety standards (EHS) will likely reject this route for scale-up unless you have specialized containment.
Q3: The final product has a yellow tint. How do I remove it?
Answer: The yellow color usually comes from polysulfide residues from the Willgerodt step. Treat the aqueous sodium salt solution (before final acidification) with activated carbon (charcoal) at 50°C for 30 minutes, then filter.
Q4: What is the melting point of the pure 5-isomer?
Answer: The pure 2,3-dihydro-1H-inden-5-ylacetic acid typically melts between 128°C and 131°C . If your MP is <125°C, you likely have significant 4-isomer contamination or solvent entrapment.
References
Friedel-Crafts Selectivity: Olah, G. A. (Ed.).[2][3] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on acylation mechanics).
Willgerodt-Kindler Mechanism: Carmack, M., & Spielman, M. A. (1946).[4] "The Willgerodt Reaction".[1][4][5][6][7] Organic Reactions, 3, 83. Link
Indane Acylation Specifics:Process for preparation of (2,3-dihydro-1H-inden-5-yl)acetic acid. Patent WO2004099116.
Purification Strategies: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-Activity Relationship (SAR) of 2,3-Dihydro-1H-inden-5-ylacetic Acid Analogs
Content Type: Publish Comparison Guide
Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.
Executive Summary
The 2,3-dihydro-1H-inden-5-ylacetic acid (indanylacetic acid) scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a rigidified, lipophilic bioisostere of phenylacetic acid and dihydrobenzofuran-5-acetic acid .
This guide analyzes the structure-activity relationship (SAR) of this scaffold, primarily within the context of GPR40 (FFAR1) agonists for Type 2 Diabetes and CRTH2 antagonists for inflammatory disorders. Unlike the flexible phenylacetic acid tail found in early PPAR agonists, the indanyl core offers conformational restraint and altered metabolic liability profiles. This guide compares the indanyl scaffold against its key alternatives—dihydrobenzofurans (e.g., Fasiglifam) and indoles—providing experimental protocols and mechanistic insights for scaffold hopping.
The Pharmacophore: Structural Logic & Bioisosterism
The 2,3-dihydro-1H-inden-5-ylacetic acid moiety is defined by three functional regions: the Acidic Anchor , the Lipophilic Core , and the Variable Tail (typically at the C1 or C2 positions).
Comparative Scaffold Analysis
In drug design, this scaffold is often employed to modulate the physicochemical properties of a lead compound without altering the primary binding mode of the carboxylic acid "warhead."
Feature
Indanylacetic Acid (Subject)
Dihydrobenzofuran-5-acetic Acid (Alternative 1)
Phenylacetic Acid (Alternative 2)
Structure
Carbocyclic fused ring (C9)
O-heterocyclic fused ring
Single aromatic ring
Rigidity
High (Planar/Puckered)
High (Planar)
Low (Rotatable bonds)
Lipophilicity (cLogP)
High (+0.5 vs. O-analog)
Moderate
Low/Moderate
Metabolic Liability
Benzylic oxidation (C1/C3)
Ether cleavage / Ring opening
-oxidation
Key Drug Class
GPR40 Agonists / CRTH2
GPR40 (e.g., Fasiglifam)
PPAR / COX Inhibitors
Toxicity Risk
Low (Chemically inert)
Moderate (Reactive metabolites)
Low
Mechanistic Insight: The "Anchor" Effect
In GPR40 agonists, the carboxylic acid at position 5 forms a critical salt bridge with Arg183 and Arg258 residues in the receptor binding pocket. The indane ring acts as a spacer that positions this acid correctly while filling the hydrophobic pocket. Replacing the oxygen of a dihydrobenzofuran with the methylene (CH
) of an indane (bioisosteric replacement) prevents the formation of potentially toxic epoxide metabolites often associated with electron-rich furan rings, albeit at the cost of increased lipophilicity.
Structure-Activity Relationship (SAR) Landscape
The SAR of indanylacetic acid analogs is driven by substitutions on the non-aromatic ring (positions 1, 2, and 3) and the aromatic ring (positions 4, 6, 7).
Visualization: SAR Logic Flow
The following diagram illustrates the functional zones of the scaffold and their impact on biological activity.
Caption: Functional decomposition of the indanylacetic acid scaffold showing critical binding and metabolic domains.
Detailed SAR Analysis
1. The Acidic Head Group (Position 5)
Modification: Extension to propionic acid or restriction to cyclopropyl-carboxylic acid.
Outcome: The acetic acid linker (1 carbon) is usually optimal for GPR40 and CRTH2. Extending to propionic acid (2 carbons) often results in a 10-50x loss in potency due to steric clash with the arginine floor of the receptor.
Bioisosteres: Tetrazole or oxadiazolone replacements preserve acidity but often suffer from poor oral bioavailability compared to the free acid.
2. The Indane Core (Positions 4, 6, 7)
Halogenation: Introduction of Fluorine at C4 or C6.
Outcome: Fluorination blocks metabolic hot-spots on the aromatic ring and increases potency by filling small hydrophobic sub-pockets.
Comparison: Unlike the dihydrobenzofuran core, the indane core lacks the hydrogen-bond accepting oxygen. If the receptor requires an H-bond acceptor in the core region, the indane analog will lose potency. However, for GPR40, the hydrophobic interaction dominates, making the indane a viable, metabolically stable alternative.
3. The Lipophilic Tail (Positions 1, 2, 3)
Substitution: Introduction of phenyl, benzyl, or phenoxy groups at C1 or C2.
Outcome: This is the "variable region" allowing specificity.
GPR40:[1][2][3] Bulky, lipophilic groups (e.g., 2',6'-dimethylphenyl) attached via an ether or alkyl linker at C1 are essential for high potency (EC
< 50 nM).
CRTH2: Sulfonyl or amide linkers at this position shift selectivity toward the prostaglandin receptor.
Experimental Validation: Protocols & Data
To objectively compare the indanylacetic acid analogs against standard alternatives, the following experimental workflows are recommended.
Protocol A: Calcium Flux Assay (GPR40 Agonism)
Rationale: GPR40 is Gq-coupled. Activation leads to intracellular calcium mobilization. This assay quantifies the functional potency (EC
) of the analog.
Workflow:
Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).
Seeding: 20,000 cells/well in 384-well black/clear plates. Incubate overnight.
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 60 min at 37°C.
Compound Addition: Add test compounds (Indanyl analogs vs. TAK-875 control) using an acoustic dispenser (e.g., Echo).
Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR Tetra system.
Cyclization: Treatment with polyphosphoric acid (PPA) or triflic acid yields the indanone.
Functionalization:
Reformatsky Reaction: Reaction of the indanone with ethyl bromoacetate and zinc gives the hydroxy-ester.
Reduction: Hydrogenolysis (Pd/C, H
) removes the hydroxyl group.
Saponification: LiOH hydrolysis yields the final 2,3-dihydro-1H-inden-5-ylacetic acid .
References
Takeda Pharmaceutical Company. "Discovery of Fasiglifam (TAK-875): A Potent, Selective, and Orally Available GPR40 Agonist." Journal of Medicinal Chemistry. (2012). Link
Negoro, N. et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. (2010). Link
Amgen Inc. "Optimization of GPR40 Agonists for Type 2 Diabetes." ACS Medicinal Chemistry Letters. (2013). Link
Ulven, T. et al. "Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation." Current Topics in Medicinal Chemistry. (2010). Link
Merck & Co. "Discovery of Indole-Acetic Acid Derivatives as CRTH2 Antagonists." Bioorganic & Medicinal Chemistry Letters. (2011). Link
A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis for 2,3-dihydro-1H-inden-5-ylacetic Acid Activity
Introduction: Establishing a Framework for Validation In the landscape of early-stage drug discovery, the rigorous, objective validation of a compound's in vitro activity is the bedrock upon which successful therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Establishing a Framework for Validation
In the landscape of early-stage drug discovery, the rigorous, objective validation of a compound's in vitro activity is the bedrock upon which successful therapeutic development is built. This guide focuses on establishing a robust validation framework for a novel compound, 2,3-dihydro-1H-inden-5-ylacetic acid. While the specific biological target of this molecule is not extensively documented, its structural class—indane acetic acid derivatives—has been associated with a spectrum of biological activities, including anti-inflammatory and analgesic properties.[1][2]
Given this structural precedent, this guide will proceed with the scientifically-grounded hypothesis that 2,3-dihydro-1H-inden-5-ylacetic acid (hereafter designated IND-5A ) may act as an inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a well-established enzyme in the inflammatory pathway, responsible for the synthesis of pro-inflammatory prostaglandins.[3][4] Its inhibition is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
This guide will provide a head-to-head comparison of two distinct, yet complementary, in vitro assay methodologies to validate the hypothesized activity of IND-5A. We will explore:
Method A: A Biochemical, Cell-Free Enzyme Inhibition Assay for direct measurement of COX-2 activity.
Method B: A Cell-Based Assay measuring the downstream product of COX-2 activity, Prostaglandin E2 (PGE2), in a physiologically relevant context.
The objective is not merely to present protocols, but to dissect the rationale behind experimental design, data interpretation, and the strategic application of each assay within a discovery pipeline.
The Pillars of Assay Validation: Regulatory and Quality Frameworks
Before delving into specific protocols, it is critical to understand the principles of assay validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the ICH Q2(R1) guidelines provide a comprehensive framework to ensure that an analytical procedure is suitable for its intended purpose.[5][6][7][8][9] For in vitro assays, this translates to demonstrating that the assay is reliable, reproducible, and accurately measures the biological activity of interest.
Key validation and quality control parameters that form a self-validating system include:
Specificity & Selectivity: The ability of the assay to measure the analyte of interest (e.g., COX-2 activity) without interference from other components in the sample.[10]
Accuracy: The closeness of the measured value to the true or accepted reference value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the coefficient of variation (%CV).
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperatures).
Z-Factor (Z'): A statistical parameter used in high-throughput screening (HTS) to quantify the suitability of an assay for screening. A Z' value between 0.5 and 1.0 is considered excellent. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Biochemical assays, which utilize purified enzymes in a cell-free environment, are prized for their simplicity, reproducibility, and direct measurement of target engagement.[13][14][15] They are ideal for primary screening and for elucidating the direct mechanism of inhibition.
Assay Principle
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme from its substrate, arachidonic acid.[3][4][16] A probe included in the reaction generates a fluorescent signal proportional to the amount of Prostaglandin G2 produced. A potential inhibitor, like IND-5A, will reduce the rate of substrate conversion, leading to a decrease in the fluorescent signal.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the biochemical COX-2 inhibition assay.
Detailed Protocol: Biochemical Assay
This protocol is adapted from commercially available kits and best practices.[3][4][16]
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per manufacturer instructions. All reagents should be brought to room temperature before use.
Compound Plating:
Create a 10-fold serial dilution of IND-5A in the appropriate solvent (e.g., DMSO).
In a 96-well black, flat-bottom plate, add 10 µL of each IND-5A dilution.
Controls:
Enzyme Control (EC / 100% Activity): 10 µL of solvent (e.g., DMSO).
Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) at a concentration that gives >80% inhibition.[3][16]
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor for the number of wells required.
Enzyme Addition:
Reconstitute and dilute human recombinant COX-2 enzyme in cold Assay Buffer. Keep the enzyme on ice at all times.[4]
Add 80 µL of the Reaction Mix to each well.
Add 10 µL of the diluted COX-2 enzyme to all wells except a "No Enzyme" blank.
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 25°C, protected from light. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid substrate solution to all wells simultaneously using a multi-channel pipette.
Measurement: Immediately begin measuring the fluorescence kinetically (Excitation/Emission = 535/587 nm) at 25°C for 5-10 minutes.
Data Analysis and Validation Metrics
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
Calculate the percent inhibition for each concentration of IND-5A:
% Inhibition = (1 - (Slope_IND-5A / Slope_EC)) * 100
Determine the IC50: Plot % Inhibition versus the log concentration of IND-5A and fit the data to a four-parameter logistic curve. The IC50 is the concentration of IND-5A that causes 50% inhibition of COX-2 activity.
Assess Assay Quality: Using the EC (negative control) and IC (positive control) wells, calculate the Z' factor to validate the assay window.
Parameter
Hypothetical Result
Acceptance Criteria
Rationale
Z' Factor
0.82
> 0.5
Ensures a large and robust separation between positive and negative controls, making hit identification reliable.
IC50 (Celecoxib)
0.4 µM
Within 2-fold of historical values
Confirms the assay is responding correctly to a known standard inhibitor.
%CV (EC wells)
< 10%
< 15%
Demonstrates the precision and reproducibility of the assay signal in the absence of an inhibitor.
Method B: Cell-Based Prostaglandin E2 (PGE2) Production Assay
While biochemical assays are excellent for measuring direct enzyme interaction, cell-based assays provide a more physiologically relevant system.[13][14][17] They account for factors like cell permeability, potential metabolism of the compound, and off-target cytotoxicity, offering a more holistic view of the compound's activity in a living system.
Assay Principle
This assay utilizes a cell line (e.g., RAW 264.7 murine macrophages or human monocytes) that can be stimulated to express COX-2 and subsequently produce PGE2.[18] Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response and upregulate COX-2 expression. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A successful inhibitor like IND-5A will reduce the amount of PGE2 produced.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for the cell-based PGE2 production assay.
Detailed Protocol: Cell-Based Assay
This protocol is a general guideline; specific cell lines and ELISA kits may require optimization.[19][20][21]
Cell Seeding: Seed RAW 264.7 cells into a 96-well tissue culture plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of IND-5A. Include vehicle (DMSO) and positive (e.g., Indomethacin) controls.
Stimulation: Add LPS to all wells (except for an unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
PGE2 ELISA: Quantify the PGE2 concentration in the supernatants using a commercial competitive ELISA kit, following the manufacturer's protocol precisely.[19][21][22] This typically involves incubating the supernatant with a PGE2-HRP conjugate and an anti-PGE2 antibody in a pre-coated plate, followed by washing and addition of a substrate.
Data Analysis: The absorbance is inversely proportional to the amount of PGE2. Calculate PGE2 concentrations from a standard curve. Determine the IC50 by plotting % Inhibition of PGE2 production versus the log concentration of IND-5A.
Data Analysis and Validation Metrics
In addition to assay quality metrics, it is crucial to assess cell viability to ensure the observed inhibition is not due to cytotoxicity.
Parameter
Hypothetical Result
Acceptance Criteria
Rationale
Z' Factor
0.75
> 0.5
Validates the assay window between fully stimulated and fully inhibited cells.
IC50 (Indomethacin)
1.5 nM
Within 3-fold of historical values
Confirms the biological system is responding appropriately to a standard NSAID.
Cell Viability (at highest IND-5A conc.)
>90%
>80%
Ensures the reduction in PGE2 is due to specific pathway inhibition, not cell death.
%CV (Stimulated wells)
< 15%
< 20%
Demonstrates the reproducibility of the cellular response and PGE2 production.
Head-to-Head Comparison: Biochemical vs. Cell-Based Assays
The choice between a biochemical and a cell-based assay depends on the specific question being asked and the stage of the drug discovery process.[17][23]
Feature
Method A: Biochemical Assay
Method B: Cell-Based Assay
Senior Scientist's Insight
Biological Relevance
Low (Purified components)
High (Intact cellular machinery)
The cell-based assay provides a more accurate prediction of in vivo efficacy by accounting for cell permeability and metabolism.
Information Gained
Direct enzyme inhibition (IC50)
Pathway inhibition (IC50)
The biochemical assay is superior for mechanism-of-action studies and identifying direct binders.
Throughput
High
Medium to Low
The biochemical assay is more amenable to high-throughput screening (HTS) of large compound libraries due to its simplicity and speed.
Complexity & Cost
Lower
Higher
Cell-based assays require sterile cell culture facilities and more expensive reagents (e.g., media, serum, ELISA kits).
Potential for Artifacts
Compound interference (fluorescence, aggregation)
Cytotoxicity, off-target effects
Each assay type has its own potential for false positives/negatives that must be controlled for. Cytotoxicity is a major confounder in cell-based assays.
Conclusion and Strategic Recommendations
Both biochemical and cell-based assays are indispensable tools for validating the in vitro activity of a compound like 2,3-dihydro-1H-inden-5-ylacetic acid (IND-5A). They are not mutually exclusive but rather form a complementary and logical progression in a drug discovery cascade.
Recommendation for Primary Screening: The Biochemical COX-2 Inhibition Assay is the superior choice for an initial high-throughput screen of a compound library to identify direct inhibitors of the COX-2 enzyme. Its robustness, lower cost, and high throughput are ideal for this stage.
Recommendation for Secondary Validation and Hit-to-Lead: Once active compounds are identified, the Cell-Based PGE2 Assay is essential. It serves as a critical secondary screen to confirm activity in a more physiologically relevant context, filtering out compounds that are not cell-permeable or that exhibit cytotoxicity. A compound that is potent in both assays is a much stronger candidate for progression into more complex studies.
By employing this dual-assay validation strategy, researchers can build a comprehensive and trustworthy data package, confidently establishing the in vitro pharmacological profile of IND-5A and making informed decisions for its future development.
References
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Celtarys Research. (2024, July 24). Biochemical assays in drug discovery and development. [Link]
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
BellBrook Labs. (2024, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
Altabrisa Group. (2024, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. [Link]
PubMed. Substituted Derivatives of Indole Acetic Acid as Aldose Reductase Inhibitors With Antioxidant Activity: Structure-Activity Relationship. [Link]
YouTube. (2021, March 1). NSAIDs: SAR of Indole acetic acid. [Link]
U.S. Food and Drug Administration (FDA). (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]
ResearchGate. (2024, August 6). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. [Link]
PMC. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]
A Senior Application Scientist's Guide to Comparing Spectroscopic Data of 2,3-dihydro-1H-inden-5-ylacetic acid from Different Batches
In the realm of pharmaceutical research and development, the consistency and purity of chemical compounds are paramount. Even minor variations between batches of a key intermediate like 2,3-dihydro-1H-inden-5-ylacetic ac...
Author: BenchChem Technical Support Team. Date: February 2026
In the realm of pharmaceutical research and development, the consistency and purity of chemical compounds are paramount. Even minor variations between batches of a key intermediate like 2,3-dihydro-1H-inden-5-ylacetic acid can have significant impacts on the efficacy, safety, and reproducibility of subsequent reactions and, ultimately, the final active pharmaceutical ingredient (API). Spectroscopic techniques are indispensable tools for ensuring this batch-to-batch consistency.[1][2] This guide provides a comprehensive framework for comparing spectroscopic data from different batches of 2,3-dihydro-1H-inden-5-ylacetic acid, enabling researchers to identify and interpret potential variations.
The Critical Role of Spectroscopic Analysis in Quality Control
Spectroscopic methods offer a non-destructive and highly precise means of interrogating the chemical structure and purity of a substance.[1][3] For a molecule such as 2,3-dihydro-1H-inden-5-ylacetic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular fingerprint. Any deviation in this fingerprint between batches can signal the presence of impurities, residual solvents, or isomeric variations, which could compromise the integrity of research and development processes.[2]
Experimental Workflow for Spectroscopic Comparison
A systematic approach is crucial for obtaining reliable and comparable spectroscopic data. The following workflow outlines the key steps from sample preparation to data analysis.
Caption: Decision Tree for Batch Acceptance Based on Spectroscopic Data.
Conclusion
A multi-technique spectroscopic approach is essential for the robust quality control of 2,3-dihydro-1H-inden-5-ylacetic acid. By systematically acquiring and comparing ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently assess the identity, purity, and consistency of different batches. This guide provides a framework for these comparisons, from experimental design to data interpretation, empowering scientists to make informed decisions and ensure the integrity of their research and development endeavors. Adherence to established guidelines for data reporting and impurity control is crucial for regulatory compliance and scientific rigor.
[5][6][7]
References
Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available from: [Link]
Spectroscopy Online. A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Available from: [Link]
HunterLab Horizons Blog. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Available from: [Link]
Journal of Basic and Clinical Pharmacy. The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Available from: [Link]
American Chemical Society. Proposed Guidelines for Presentation of Spectral Data. Available from: [Link]
American Chemical Society. ACS Research Data Guidelines. Available from: [Link]
The Royal Society of Chemistry. Experimental reporting. Available from: [Link]
PubChem. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Available from: [Link]
American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]
University of Zurich, Department of Chemistry. Handbook on Writing Laboratory Reports. Available from: [Link]
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]
European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available from: [Link]
A Researcher's Guide to the Pharmacokinetic Comparison of 2,3-dihydro-1H-inden-5-ylacetic Acid Derivatives
Introduction: The Therapeutic Potential of Inden-5-ylacetic Acid Derivatives The 2,3-dihydro-1H-inden-5-ylacetic acid scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Inden-5-ylacetic Acid Derivatives
The 2,3-dihydro-1H-inden-5-ylacetic acid scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutics. Structurally related compounds, such as indole acetic acid derivatives, have demonstrated a variety of pharmacological activities, including anti-inflammatory, and anticancer effects.[1][2] A significant body of evidence suggests that many of these actions are mediated through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[3][4][] Specifically, the selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3][6]
The journey from a promising lead compound to a viable drug candidate is contingent upon its pharmacokinetic properties. Favorable pharmacokinetics ensure that the drug reaches its target in sufficient concentration and for an adequate duration to elicit a therapeutic effect, while minimizing toxicity. This guide will delineate the essential in vitro and in vivo studies required to build a comprehensive pharmacokinetic profile for novel 2,3-dihydro-1H-inden-5-ylacetic acid derivatives, enabling a rational, data-driven approach to lead optimization.
Experimental Methodologies: A Step-by-Step Approach
The following protocols represent a validated system for generating reliable and reproducible pharmacokinetic data. The choice of specific assays and experimental parameters should be guided by the physicochemical properties of the test compounds and the intended therapeutic application.
Part 1: In Vitro ADME Profiling
In vitro ADME assays are crucial for early-stage drug discovery, providing initial insights into a compound's pharmacokinetic liabilities and guiding the selection of the most promising candidates for further development.[7]
Rationale: Solubility is a critical determinant of oral absorption. Poorly soluble compounds often exhibit low bioavailability.
Protocol: Kinetic Solubility Assay
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well filter plate to initiate precipitation.
Equilibration: Shake the plate for a defined period (e.g., 2 hours) to allow the compound to reach equilibrium between the dissolved and solid states.
Separation: Separate the dissolved compound from the precipitate by vacuum filtration.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or UV spectroscopy.
Rationale: The ability of a compound to cross biological membranes, such as the intestinal epithelium, is essential for oral absorption.
Donor Plate Preparation: Dissolve the test compounds in a buffer at a relevant intestinal pH (e.g., pH 6.5).
PAMPA Plate Assembly: A filter plate with a lipid-infused artificial membrane is placed on top of an acceptor plate containing buffer at physiological pH (e.g., pH 7.4).
Incubation: Add the compound solution to the donor wells and incubate the plate assembly for a specified time (e.g., 4-16 hours).
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the rate of compound transfer across the membrane.
Rationale: The rate of metabolism, primarily in the liver, significantly influences a compound's half-life and oral bioavailability.
Protocol: Liver Microsomal Stability Assay
Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (human or from a relevant preclinical species), a solution of the test compound, and a buffer.
Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a cofactor for metabolic enzymes).
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Quantification: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Rationale: The extent of binding to plasma proteins affects the free concentration of a drug, which is the fraction available to exert its pharmacological effect and be cleared from the body.
Protocol: Rapid Equilibrium Dialysis (RED)
RED Device Preparation: Prepare the RED devices, which consist of two chambers separated by a semi-permeable membrane.
Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other chamber.
Equilibration: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.
Calculation: Calculate the fraction of unbound drug (fu) in plasma.
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.
Rationale: The choice of animal model (e.g., mouse, rat, dog) should be based on factors such as similarities in metabolic pathways to humans and practical considerations.
Protocol:
Dose Administration: Administer the test compound to the animals via the intended clinical route (e.g., oral gavage for oral drugs) and intravenously (IV) to determine absolute bioavailability.
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable blood vessel (e.g., tail vein in rats).
Plasma Preparation: Process the blood samples to obtain plasma, which is then stored frozen until analysis.
Rationale: A validated bioanalytical method is crucial for the accurate and reliable quantification of the drug in biological matrices.
Protocol: LC-MS/MS Method Validation
Develop and validate an LC-MS/MS method for the quantification of the 2,3-dihydro-1H-inden-5-ylacetic acid derivatives in plasma according to regulatory guidelines. Key validation parameters include:
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
Linearity, Accuracy, and Precision: Demonstrating the method's reliability over a defined concentration range.
Recovery and Matrix Effect: Assessing the efficiency of sample extraction and the influence of the plasma matrix on the analytical signal.
Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.
Rationale: Non-compartmental analysis is a standard method to derive key pharmacokinetic parameters from the plasma concentration-time data.
Key Parameters to Calculate:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t½ (Half-life): Time taken for the plasma concentration to reduce by half.
CL (Clearance): Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
Visualizing the Experimental Workflow
Caption: A typical workflow for pharmacokinetic characterization.
Comparative Pharmacokinetic Profiles: An Illustrative Example
As previously mentioned, a direct comparative dataset for a series of 2,3-dihydro-1H-inden-5-ylacetic acid derivatives is not publicly available. The table below is an illustrative example of how pharmacokinetic data for a hypothetical series of derivatives could be presented for comparison. The structural modifications (R1 and R2) are included to demonstrate how changes in the molecule can influence its pharmacokinetic properties.
Compound
R1
R2
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
t½ (hr)
F (%)
Parent
H
H
250
1.0
1500
4.0
35
Derivative A
CH3
H
350
0.5
2100
3.5
45
Derivative B
H
F
200
1.5
1800
6.0
30
Derivative C
OCH3
H
400
1.0
3200
5.0
60
Interpretation of Illustrative Data:
Derivative A (Methyl Substitution): The addition of a small, lipophilic methyl group might enhance absorption, leading to a higher Cmax and improved bioavailability (F%).
Derivative B (Fluorine Substitution): The introduction of a fluorine atom could potentially block a site of metabolism, leading to a longer half-life (t½), but might also reduce permeability, resulting in a lower Cmax and bioavailability.
Derivative C (Methoxy Substitution): A methoxy group could increase both solubility and membrane permeability, leading to a significant improvement in overall exposure (AUC) and bioavailability.
Structure-Pharmacokinetic Relationships and Mechanism of Action
The relationship between a compound's chemical structure and its pharmacokinetic properties is a cornerstone of medicinal chemistry. For 2,3-dihydro-1H-inden-5-ylacetic acid derivatives, modifications to the aromatic ring, the acetic acid side chain, or the indane core can profoundly impact their ADME profiles. For example, introducing polar groups can enhance solubility, while lipophilic groups may improve membrane permeability. Strategic placement of metabolically stable groups can increase the compound's half-life.
Many acetic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][] It is plausible that 2,3-dihydro-1H-inden-5-ylacetic acid derivatives share this mechanism of action.
Caption: Plausible mechanism of action via COX-2 inhibition.
Conclusion
The pharmacokinetic profiling of 2,3-dihydro-1H-inden-5-ylacetic acid derivatives is a critical step in their development as potential therapeutic agents. This guide has provided a comprehensive overview of the essential in vitro and in vivo methodologies required for a thorough comparative analysis. By systematically evaluating the ADME properties of a series of analogs, researchers can establish clear structure-pharmacokinetic relationships, enabling the rational design of compounds with optimized drug-like properties. While a direct comparative dataset is not yet available in the public domain, the principles and protocols outlined herein provide a robust framework for generating the necessary data to advance this promising class of compounds towards clinical development.
Hadi, M. A., et al. (2017). Pharmacokinetic Parameters Determination and In Vitro–In Vivo Correlation of Ileocolonic-Targeted pH-Responsive Coated Mini-Tablets of Naproxen. National Institutes of Health. [Link]